Cas no 21169-65-3 (5-Methyl-3-phenylisoxazol-4-amine)

5-Methyl-3-phenylisoxazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Isoxazolamine,5-methyl-3-phenyl-
- 3-Phenyl-5-methyl-4-aminoisoxazole
- 5-methyl-3-phenyl-1,2-oxazol-4-amine
- 5-methyl-3-phenyl-4-isoxazolamine
- 5-Methyl-3-phenylisoxazol-4-amine
- 3-Phenyl-5-methyl-4-amino-isoxazol
- 4-amino-5-methyl-3-phenylisoxazole
- 5-Methyl-3-phenyl-isoxazol-4-ylamin
- 5-methyl-3-phenyl-isoxazol-4-ylamine
- HMS1452L15
- CS-0106626
- WAA16965
- PS-4715
- SCHEMBL657826
- 5-methyl-3-phenyl-1.2-oxazol-4-amine
- 2-HYDROXY-4-METHOXYBENZYLALCOHOL
- Maybridge3_007577
- MFCD02677726
- A902649
- SR-01000644528-1
- CCG-55506
- 4-Isoxazolamine, 5-methyl-3-phenyl-
- 21169-65-3
- CHEMBL3527220
- IDI1_018964
- D76658
- DTXSID00372673
- AKOS006229432
- 5-methyl-3-phenyl-1, 2-oxazol-4-amine
- EN300-1179725
- QWMOVJWPTZATFS-UHFFFAOYSA-N
-
- MDL: MFCD02677726
- Inchi: InChI=1S/C10H10N2O/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
- InChI Key: QWMOVJWPTZATFS-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)N
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 1.7
Experimental Properties
- Melting Point: 50 °C
- PSA: 52.05000
- LogP: 2.81340
- Sensitiveness: Light Sensitive
5-Methyl-3-phenylisoxazol-4-amine Security Information
5-Methyl-3-phenylisoxazol-4-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-3-phenylisoxazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179725-0.25g |
5-methyl-3-phenyl-1,2-oxazol-4-amine |
21169-65-3 | 0.25g |
$96.0 | 2023-06-08 | ||
TRC | M356535-100mg |
5-Methyl-3-phenylisoxazol-4-amine |
21169-65-3 | 100mg |
$ 80.00 | 2022-06-03 | ||
TRC | M356535-10mg |
5-Methyl-3-phenylisoxazol-4-amine |
21169-65-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
Apollo Scientific | OR30303-1g |
5-Methyl-3-phenylisoxazol-4-amine |
21169-65-3 | 1g |
£90.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261655-250mg |
4-Amino-5-methyl-3-phenylisoxazole, |
21169-65-3 | 250mg |
¥745.00 | 2023-09-05 | ||
Enamine | EN300-1179725-0.5g |
5-methyl-3-phenyl-1,2-oxazol-4-amine |
21169-65-3 | 0.5g |
$100.0 | 2023-06-08 | ||
Enamine | EN300-1179725-1.0g |
5-methyl-3-phenyl-1,2-oxazol-4-amine |
21169-65-3 | 1g |
$104.0 | 2023-06-08 | ||
abcr | AB145053-5g |
5-Methyl-3-phenyl-4-isoxazolamine, 95%; . |
21169-65-3 | 95% | 5g |
€680.80 | 2024-04-18 | |
abcr | AB145053-250mg |
5-Methyl-3-phenyl-4-isoxazolamine, 95%; . |
21169-65-3 | 95% | 250mg |
€125.30 | 2025-02-16 | |
Key Organics Ltd | PS-4715-1mg |
5-Methyl-3-phenylisoxazol-4-amine |
21169-65-3 | >95% | 1mg |
£37.00 | 2025-02-09 |
5-Methyl-3-phenylisoxazol-4-amine Related Literature
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Kai-Ping Wang,Hsisheng Teng Phys. Chem. Chem. Phys., 2009,11, 9489-9496
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on 5-Methyl-3-phenylisoxazol-4-amine
5-Methyl-3-phenylisoxazol-4-amine: A Comprehensive Overview
The compound with CAS No 21169-65-3, commonly referred to as 5-Methyl-3-phenylisoxazol-4-amine, is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoxazole family, a class of five-membered rings containing one nitrogen and one oxygen atom. The isoxazole ring system is known for its unique electronic properties, which make it a valuable scaffold in drug discovery and chemical synthesis.
5-Methyl-3-phenylisoxazol-4-amine exhibits a distinctive structure characterized by a methyl group at position 5 and a phenyl group at position 3 of the isoxazole ring. The presence of these substituents significantly influences the compound's physical and chemical properties, including its solubility, stability, and reactivity. Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel therapeutic agents.
One of the most promising areas of research involving 5-Methyl-3-phenylisoxazol-4-amine is its role in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing bioactive molecules. For instance, the compound has been used as an intermediate in the synthesis of kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders. The kinase inhibition activity of derivatives derived from this compound has shown remarkable potential in preclinical studies.
In addition to its role in drug discovery, 5-Methyl-3-phenylisoxazol-4-amine has also been investigated for its applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for sensing and catalysis. Recent advancements in this area have demonstrated the compound's potential as a versatile ligand in homogeneous catalysis, particularly in asymmetric synthesis reactions.
The synthesis of 5-Methyl-3-phenylisoxazol-4-amine involves a multi-step process that typically begins with the preparation of an appropriate precursor. One common approach involves the cyclization of an amino aldehyde or ketone derivative under specific reaction conditions. The optimization of these conditions has been a focal point of recent research efforts, with studies focusing on improving yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high purity levels.
From a pharmacological perspective, 5-Methyl-3-phenylisoxazol-4-amine derivatives have shown remarkable bioactivity across multiple therapeutic areas. In oncology, certain derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. These effects are attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis. Furthermore, recent studies have explored the compound's potential as an anti-inflammatory agent, with promising results indicating its ability to inhibit pro-inflammatory cytokines.
The structural versatility of 5-Methyl-isoxazole derivatives makes them ideal candidates for further exploration in drug design. By modifying substituents at different positions on the ring, researchers can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This adaptability underscores the importance of continued research into this class of compounds.
In conclusion, 5-Methyl-isoxazole derivatives, particularly CAS No 21169-65-3 (5-Methyl-isoxazole amine), represent a valuable class of compounds with diverse applications across multiple scientific disciplines. From drug discovery to materials science, this compound continues to be a focal point for innovative research efforts aimed at harnessing its full potential.
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